Disodium 4-(3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1-(4-((2-hydroxyethyl)sulphonyl)phenyl)-1H-pyrazol-5-yl)benzene-1,3-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 4-(3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1-(4-((2-hydroxyethyl)sulphonyl)phenyl)-1H-pyrazol-5-yl)benzene-1,3-disulphonate is a complex organic compound It features a pyrazole ring substituted with various functional groups, including dichloromethylphenyl, hydroxyethylsulphonyl, and disulphonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrazole ring and subsequent substitution reactions to introduce the various functional groups. Typical synthetic routes might include:
Formation of the Pyrazole Ring: This could involve the reaction of hydrazine with a 1,3-diketone.
Substitution Reactions: Introduction of the dichloromethylphenyl and hydroxyethylsulphonyl groups through electrophilic aromatic substitution or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxyethylsulphonyl group.
Reduction: Reduction reactions could target the dichloromethylphenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
In biological research, it might be studied for its potential effects on cellular processes or as a probe for certain biochemical pathways.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, possibly as an anti-inflammatory or anticancer agent.
Industry
Industrially, it might find applications in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application but could involve interactions with various molecular targets such as enzymes, receptors, or DNA. The pathways involved might include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Disodium 4-(3-(4,5-dichlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)benzene-1,3-disulphonate
- Disodium 4-(3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)benzene-1,3-disulphonate
Uniqueness
The unique combination of functional groups in Disodium 4-(3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1-(4-((2-hydroxyethyl)sulphonyl)phenyl)-1H-pyrazol-5-yl)benzene-1,3-disulphonate might confer specific properties such as enhanced solubility, reactivity, or biological activity compared to similar compounds.
Properties
CAS No. |
94333-46-7 |
---|---|
Molecular Formula |
C24H20Cl2N2Na2O9S3 |
Molecular Weight |
693.5 g/mol |
IUPAC Name |
disodium;4-[5-(4,5-dichloro-2-methylphenyl)-2-[4-(2-hydroxyethylsulfonyl)phenyl]-3,4-dihydropyrazol-3-yl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C24H22Cl2N2O9S3.2Na/c1-14-10-20(25)21(26)12-19(14)22-13-23(18-7-6-17(39(32,33)34)11-24(18)40(35,36)37)28(27-22)15-2-4-16(5-3-15)38(30,31)9-8-29;;/h2-7,10-12,23,29H,8-9,13H2,1H3,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 |
InChI Key |
MRFHZEPMEHLOAQ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1C2=NN(C(C2)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C4=CC=C(C=C4)S(=O)(=O)CCO)Cl)Cl.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.